molecular formula C16H18N6O3 B5500306 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No. B5500306
M. Wt: 342.35 g/mol
InChI Key: BQTGSHAHGZQPSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide involves multiple steps, including the formation of imidazolidine-2,4-dione systems and subsequent modifications. For instance, the synthesis of similar compounds has been reported through reactions involving dimethylacetamide (DMA) as a methylene source in the presence of vanadyl acetylacetonate as the catalyst, showcasing a method to couple sp3- and sp2-hybridized carbons (Kaswan et al., 2016). Additionally, N,N-dimethylacetamide has been used as a solvent and methylene source for the dimerization of imidazo[1,2-a]pyridines, highlighting its versatility in synthesizing complex structures (Modi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family, such as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, demonstrates significant features like planarity in the imidazolidine-2,4-dione system and specific dihedral angles between various groups, contributing to the stability and reactivity of the molecule (Sethusankar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups. For instance, the presence of imidazolidine and acetamide groups can facilitate various chemical reactions, including methylenation and cyclization, to form new bonds and structures. The use of copper(II) catalysis for oxidative methylene-bridged dimerization indicates the potential for diverse chemical transformations (Modi et al., 2016).

Physical Properties Analysis

The crystalline structure, solubility, and other physical properties are crucial for understanding the applications and handling of these compounds. For example, the crystallization in a centrosymmetric space group and the formation of intermolecular hydrogen bonds play a significant role in determining the stability and solubility of such molecules (Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are influenced by the molecular structure. The determination of pKa values for similar compounds, through UV spectroscopic studies, indicates the acidic and basic nature of different sites within the molecule, which is essential for predicting the behavior of these compounds in various chemical environments (Duran & Canbaz, 2013).

Scientific Research Applications

Structural Analysis and Properties

  • The compound, also referred to as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, exhibits a planar imidazolidine-2,4-dione system, contributing to its unique structural properties. Its molecular structure and packing are stabilized by various intermolecular interactions, including C-H...O and N-H...O interactions, forming cyclic dimers and chains in its crystalline form (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Novel Dipeptide Mimetics

  • Research into novel dipeptide mimetics has included derivatives of 5,5-dimethylhydantoin, a structurally similar compound. The synthesis of these derivatives has been characterized, contributing to a broader understanding of the potential applications of similar compounds in various scientific domains (Todorov & Naydenova, 2010).

X-Ray Diffraction Studies

  • X-ray diffraction studies have been conducted on compounds with similar structures, highlighting the planar conformation of the imidazolidinedione ring. These studies are crucial for understanding the molecular geometry and potential applications in various fields such as crystallography and materials science (Sethusankar et al., 2001).

Synthesis for Imaging Studies

  • Imidazo[1,2-α]pyridines, similar in structure, have been synthesized for use as probes in the study of Peripheral Benzodiazepine Receptors using SPECT (Single Photon Emission Computed Tomography). This application demonstrates the potential use of related compounds in medical imaging and receptor studies (Katsifis, Mattner, Dikić, & Papazian, 2000).

Synthesis and Characterization for Medical Applications

  • Derivatives of this compound have been explored for their potential in medical applications. For instance, the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety have been reported, providing insights into potential pharmacological uses (Todorov & Naydenova, 2010).

Pharmaceutical Research

  • Similar compounds have been synthesized and evaluated for their potential as inhibitors of human rhinovirus, indicating possible applications in antiviral drug development. This showcases the compound's relevance in pharmaceutical research (Hamdouchi et al., 1999).

Molecular Design

  • Research into the molecular design of compounds with similar structures has been conducted to study their effect on dopamine receptor modulation, demonstrating the compound's relevance in neurological research and drug design (Baures et al., 1994).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-20-12(15(24)21(2)16(20)25)8-13(23)19-9-11-4-3-5-18-14(11)22-7-6-17-10-22/h3-7,10,12H,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGSHAHGZQPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide

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